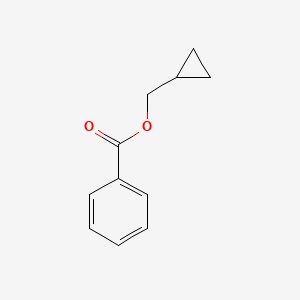
Cyclopropylmethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclopropylmethanol with benzoic acid. This compound is characterized by the presence of a cyclopropyl group attached to a methyl group, which is further connected to a benzoate moiety. The unique structure of this compound imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl benzoate typically involves the esterification reaction between cyclopropylmethanol and benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
Cyclopropylmethanol+Benzoic AcidAcid CatalystCyclopropylmethyl Benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in fixed-bed reactors can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Cyclopropylmethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclopropylmethanol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopropylmethanol and benzoic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Cyclopropylmethyl benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of cyclopropylmethyl benzoate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can impart unique steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
類似化合物との比較
Cyclopropylmethyl benzoate can be compared with other esters such as:
Methyl benzoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethyl acetate: Contains an acetate group instead of a benzoate group, leading to variations in its chemical behavior and applications.
Cyclopropylmethyl formate: Another ester with a formate group, exhibiting distinct reactivity compared to this compound.
The uniqueness of this compound lies in the presence of both the cyclopropyl and benzoate groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
cyclopropylmethyl benzoate |
InChI |
InChI=1S/C11H12O2/c12-11(13-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChIキー |
JTHAROHXNNFUDV-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


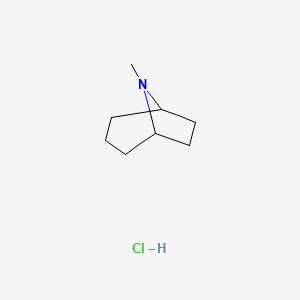
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
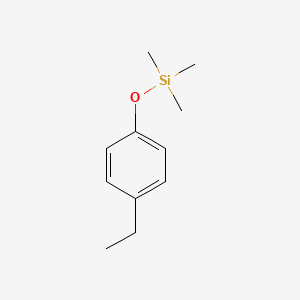

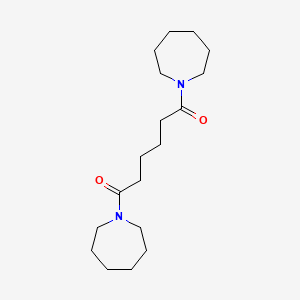
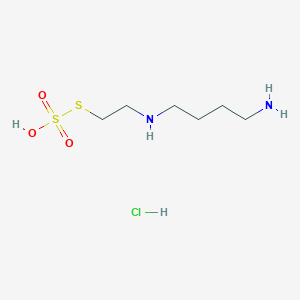
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
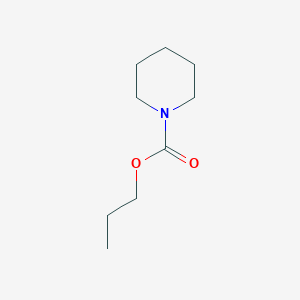
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
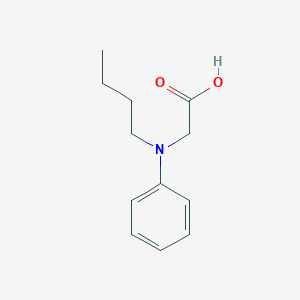
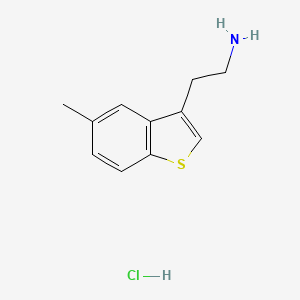
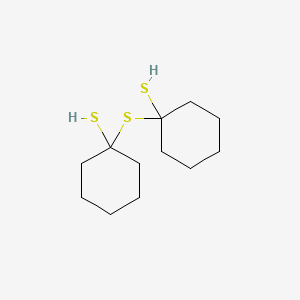
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

